N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1H-indole-2-carboxamide

Catalog No.
S6764870
CAS No.
2640835-61-4
M.F
C21H20N4O
M. Wt
344.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1H...

CAS Number

2640835-61-4

Product Name

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1H-indole-2-carboxamide

IUPAC Name

N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-1H-indole-2-carboxamide

Molecular Formula

C21H20N4O

Molecular Weight

344.4 g/mol

InChI

InChI=1S/C21H20N4O/c1-25-20(11-13-23-25)16-8-6-15(7-9-16)10-12-22-21(26)19-14-17-4-2-3-5-18(17)24-19/h2-9,11,13-14,24H,10,12H2,1H3,(H,22,26)

InChI Key

MDOAQWBWYQGPRU-UHFFFAOYSA-N

SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC4=CC=CC=C4N3

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC4=CC=CC=C4N3

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1H-indole-2-carboxamide is a complex organic compound characterized by its unique molecular structure, which includes an indole core, a carboxamide functional group, and a pyrazole moiety. The compound has the molecular formula C24H23N3OC_{24}H_{23}N_{3}O and a molecular weight of approximately 369.5 g/mol. Its structure can be analyzed using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and ultraviolet-visible (UV-Vis) spectroscopy, which provide insights into the arrangement of atoms and functional groups within the molecule .

  • Hydrogen bonding: The indole NH and the amide NH groups can participate in hydrogen bonding with complementary functional groups on other biomolecules.
  • Aromatic interactions: The aromatic rings could interact with hydrophobic regions of proteins or other biomolecules.
  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
  • Work in a well-ventilated fume hood.
  • Dispose of the compound according to local regulations for hazardous waste.

The chemical reactivity of N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1H-indole-2-carboxamide involves several potential pathways due to the presence of electron-donating and electron-withdrawing groups. These groups can stabilize reactive intermediates, influencing the compound's behavior in various chemical environments. The compound may participate in reactions typical for carboxamides, such as acylation or hydrolysis, depending on the conditions applied .

This compound exhibits significant biological activity, particularly in relation to its interaction with cannabinoid receptors. Structure-activity relationship studies have indicated that modifications on the indole and phenyl rings can enhance or diminish activity against these receptors. For instance, certain substituents at the 4-position of the phenyl ring have been shown to improve binding affinity and potency, making this compound a candidate for therapeutic applications in pain management and other disorders .

The synthesis of N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1H-indole-2-carboxamide typically involves multi-step organic reactions. A common method includes the reaction of 4-methyl-1-phenyl-1H-pyrazole with various reagents under controlled conditions to form key intermediates that are subsequently coupled with indole derivatives. The process may involve steps such as Friedel-Crafts acylation and amide coupling, often requiring specific solvents and catalysts to achieve high yields .

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1H-indole-2-carboxamide has potential applications in pharmacology due to its interaction with cannabinoid receptors. It may serve as a lead compound for developing new medications aimed at treating conditions such as chronic pain, anxiety, and inflammatory diseases. Additionally, its unique structural features make it a subject of interest in medicinal chemistry for designing novel therapeutic agents .

Interaction studies involving this compound focus on its binding affinity to various biological targets, particularly cannabinoid receptors CB1 and CB2. These studies often utilize techniques such as fluorometric imaging plate reader assays to evaluate calcium mobilization as a measure of receptor activation. The findings suggest that modifications to the compound's structure can significantly influence its pharmacological profile, making it essential for further research into its mechanism of action .

Several compounds share structural similarities with N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1H-indole-2-carboxamide. Here is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesBiological Activity
1H-indole-2-carboxamideIndole core with carboxamideCannabinoid receptor modulation
4-MethylpyrazolePyrazole ring with methyl substitutionAntioxidant properties
N-{2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl}-2-naphthalen-1-ylacetamideContains naphthalene moietyPotential anti-inflammatory effects
N-{2-[4-(1H-pyrazol-3-yl)phenyl]ethyl}-1H-indazole-3-carboxamideIndazole instead of indoleVascular smooth muscle relaxation

The uniqueness of N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1H-indole-2-carboxamide lies in its specific combination of indole and pyrazole functionalities, which may confer distinct pharmacological properties not found in other structurally similar compounds .

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

344.16371127 g/mol

Monoisotopic Mass

344.16371127 g/mol

Heavy Atom Count

26

Dates

Last modified: 11-23-2023

Explore Compound Types